Neuromedin B

Übersicht

Beschreibung

Neuromedin B is a member of the bombesin-like peptide family in mammals. It was originally purified from pig spinal cord and is present in the human central nervous system and gastrointestinal tract . This compound is known for its role in regulating various physiological functions, including exocrine and endocrine secretions, cell growth, body temperature, blood pressure, and glucose levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neuromedin B can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Neuromedin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized, particularly at methionine residues, which can affect its biological activity.

Reduction: Reduction reactions can be used to reverse oxidation, restoring the peptide’s activity.

Substitution: Amino acid residues in this compound can be substituted to create analogs with altered properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protective groups during SPPS.

Major Products:

Oxidized this compound: Modified peptide with altered activity.

Reduced this compound: Restored peptide with original activity.

This compound Analogs: Peptides with substituted amino acids for research purposes.

Wissenschaftliche Forschungsanwendungen

Neuromedin B (NMB) is a bombesin-like peptide that exerts its actions by binding to the this compound receptor (NMBR), a G protein-coupled receptor . NMB has numerous physiological functions, including roles in regulating hormone secretions, cell growth, reproduction, energy metabolism, and nociception .

Scientific Research Applications

- Pain Research: NMB is implicated in the regulation of nociception of sensory neurons . NMB reversibly increases T-type channel currents in trigeminal ganglion (TG) neurons through the activation of NMBR . In mouse models, this mechanism appears to drive the hyperexcitability of TG neurons and induce pain hypersensitivity .

- Obesity Research: Disrupting the NMB receptor in female mice increases white skeletal muscle mitochondrial oxidative phosphorylation capacity, suggesting that inhibiting NB-NBR signaling enhances the capacity for oxidative phosphorylation of white skeletal muscle . This may contribute to resistance to diet-induced obesity .

- Itch Research: NMB induces itch when injected intradermally, and the peripheral signal is likely transmitted through the activation of dorsal root ganglia . NMB could be a therapeutic target for peripheral processing of itch at the level of sensory neurons .

- Cancer Research: High NMB expression may be a potential biomarker that could be used to identify glioblastoma (GBM) patients with good prognoses . NMB expression was correlated to tumor-infiltrating lymphocytes and played an important role in patients with GBM .

- Reproduction Research: NMB influences the activity of myometrial cells . NMB significantly promoted the secretion of testosterone in primary Leydig cells and increased the expression of mRNA and/or proteins of NMBR and steroidogenic mediators .

- Neurological Research: NMB excites central lateral amygdala neurons and reduces blood pressure, heart rate, and fear-potentiated startle .

Data Table

| Application | Details | Model/System Used |

|---|---|---|

| Nociception/Pain | NMB increases T-type channel currents, causing neuronal hyperexcitability and pain hypersensitivity. | Small-sized trigeminal ganglion (TG) neurons, Mouse model of complete Freund's adjuvant-induced inflammatory pain |

| Energy Metabolism/Obesity | NBR disruption increases mitochondrial oxidative phosphorylation capacity in white skeletal muscle. | Female NBR-knockout (NBR-KO) mice, L6 myocytes |

| Itch | NMB induces itch via activation of dorsal root ganglia. | Mice, Monkeys |

| Glioblastoma (GBM) | High NMB expression is associated with increased GBM patient survival; NMB expression correlated with tumor-infiltrating lymphocytes. | GBM and normal tissues, U-251 MG cells, U-87 MG cell lines |

| Steroidogenesis/Reproduction | NMB promotes testosterone secretion and increases the expression of steroidogenic mediators. | Cultured primary porcine Leydig cells |

| Emotional/Behavioral Processing | NMB reduces blood pressure, heart rate, and fear-potentiated startle. | Central lateral amygdala (CeA) neurons, in vitro and in vivo approaches |

Case Studies

- Glioblastoma Prognosis: A study found that high expression of NMB in glioblastoma (GBM) patients was associated with a better prognosis compared to those with low NMB expression (16.3 vs. 12.7 months, p = 0.002) . This suggests NMB expression could potentially serve as a biomarker for identifying GBM patients with favorable outcomes .

- Inflammatory Pain: Research using a mouse model of complete Freund's adjuvant-induced inflammatory pain showed that blocking NMBR signaling prevented mechanical hypersensitivity . This effect was attenuated by siRNA knockdown of Cav3.2, indicating the involvement of NMBR in inflammatory pain pathways .

Wirkmechanismus

Neuromedin B exerts its effects by binding to its high-affinity cell surface receptor, the this compound receptor . This receptor is a G protein-coupled receptor with seven transmembrane spanning regions. Upon binding, the receptor undergoes a conformational change, activating the associated G-protein. This activation triggers a cascade of intracellular events, including the conversion of ATP to cyclic AMP (cAMP), which functions as a second messenger. The cAMP activates protein kinase A (PKA), which then enters the nucleus and activates the cAMP response element-binding protein (CREB). CREB, along with CREB binding protein, binds to the DNA, leading to the activation of growth factors and anti-apoptotic genes .

Vergleich Mit ähnlichen Verbindungen

Gastrin-Releasing Peptide: Involved in gastrointestinal regulation.

Neuromedin C: Another bombesin-like peptide with distinct functions.

Bombesin: The original peptide from which the family name is derived.

Neuromedin B’s unique combination of physiological roles and receptor interactions makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

87096-84-2 |

|---|---|

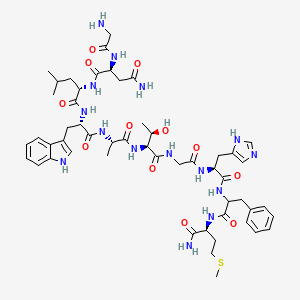

Molekularformel |

C52H73N15O12S |

Molekulargewicht |

1132.3 g/mol |

IUPAC-Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |

InChI |

InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73)/t28-,29+,35-,36-,37?,38-,39-,40-,44-/m0/s1 |

InChI-Schlüssel |

YPFNACALNKVZNK-FJGCCFFASA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |

Aussehen |

Solid powder |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

GNLWATGHFM |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2 glycyl-arginyl-leucyl-tryptophyl-alanyl-threonyl-glycyl-histidyl-phenylalanyl-methioninamide neuromedin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.